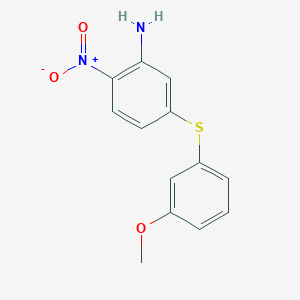
5-((3-Methoxyphenyl)thio)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Methoxyphenyl)thio)-2-nitroaniline is an organic compound that features a nitro group, a methoxyphenyl group, and a thioether linkage
Métodos De Preparación
The synthesis of 5-((3-Methoxyphenyl)thio)-2-nitroaniline typically involves the reaction of 3-methoxyaniline with 2-chloronitrobenzene in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-((3-Methoxyphenyl)thio)-2-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, hydrogen peroxide, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-((3-Methoxyphenyl)thio)-2-nitroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-((3-Methoxyphenyl)thio)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group and thioether linkage also contribute to the compound’s overall reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar compounds to 5-((3-Methoxyphenyl)thio)-2-nitroaniline include:
5-((3-Methoxyphenyl)thio)-2-aminobenzene: This compound has a similar structure but with an amino group instead of a nitro group.
5-((3-Methoxyphenyl)thio)-2-nitrobenzene: This compound lacks the aniline group, making it less reactive in certain types of reactions.
Propiedades
Fórmula molecular |
C13H12N2O3S |
|---|---|
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
5-(3-methoxyphenyl)sulfanyl-2-nitroaniline |
InChI |
InChI=1S/C13H12N2O3S/c1-18-9-3-2-4-10(7-9)19-11-5-6-13(15(16)17)12(14)8-11/h2-8H,14H2,1H3 |
Clave InChI |
YHOTZEXZNKMQKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


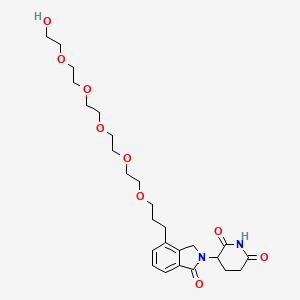

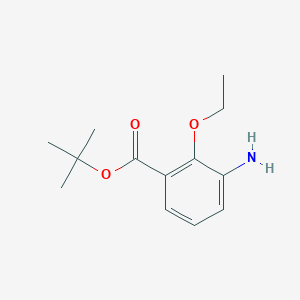
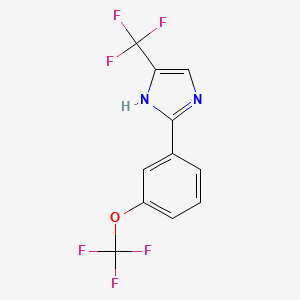
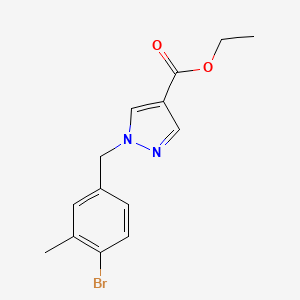
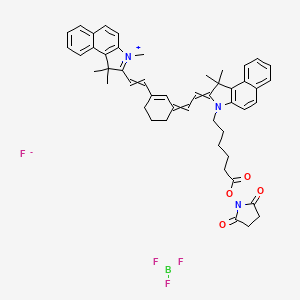
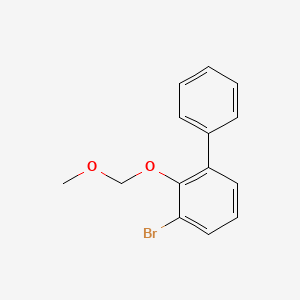
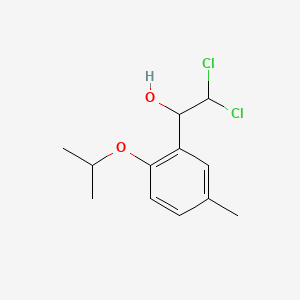
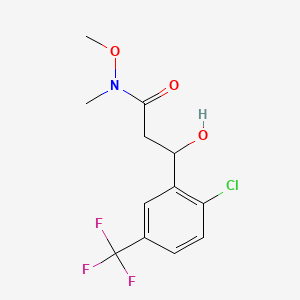


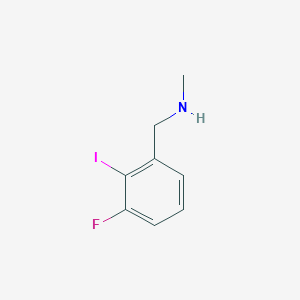

![5-Amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14767043.png)
